S 9788
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Overview
Description
S-9788 is a novel triazinoaminopiperidine derivative known for its ability to modulate multidrug resistance. This compound has shown significant activity in overcoming multidrug resistance in various murine and human tumor cell lines, making it a promising candidate in cancer treatment research .
Preparation Methods
The synthesis of S-9788 involves several steps. The starting material, 1-[4,6-bis(allylamino)-1,3,5-triazin-2-yl]-4-piperidone hydrochloride, is reacted with bis(4-fluorophenyl)methylamine in dry methanol. The solution is then acidified to pH 6 before adding sodium cyanoborohydride, resulting in the formation of 6-[4-[2,2-di-(4-fluorophenyl)ethylamino]piperidin-1-yl]-N,N’-diallyl-1,3,5-triazine-2,4-diamine. This intermediate is treated with methanesulfonic acid in isopropanol to yield the bismethanesulfonate salt .
Chemical Reactions Analysis
S-9788 undergoes various chemical reactions, including substitution and reduction. The compound is known to interact with different reagents under specific conditions. For instance, it can be reduced using sodium cyanoborohydride in an acidified solution. The major products formed from these reactions include the bismethanesulfonate salt .
Scientific Research Applications
S-9788 has been extensively studied for its potential in overcoming multidrug resistance in cancer cells. It has shown remarkable efficacy in reversing resistance to drugs like vincristine and adriamycin in both in vitro and in vivo studies. This compound has been evaluated in phase I clinical trials, demonstrating its ability to enhance the cytotoxic activity of chemotherapeutic agents without increasing toxicity to normal cells .
Mechanism of Action
The exact mechanism of action of S-9788 is not fully understood. it is known to induce a dose-dependent increase in the accumulation of adriamycin in resistant cells. This effect is significantly more potent than that of verapamil, a known multidrug resistance modulator. S-9788 appears to interact with P-glycoprotein, a protein involved in drug efflux, thereby increasing the intracellular concentration of chemotherapeutic agents .
Comparison with Similar Compounds
S-9788 is compared with other multidrug resistance modulators such as verapamil and cyclosporin A. Studies have shown that S-9788 is far more potent than verapamil in reversing resistance to adriamycin and vincristine. It also exhibits a unique pharmacological profile, making it a valuable candidate for further clinical evaluation .
Similar compounds include:
- Verapamil
- Cyclosporin A
- Alectinib
These compounds share the ability to modulate multidrug resistance but differ in their potency and specific mechanisms of action .
Properties
CAS No. |
140945-01-3 |
---|---|
Molecular Formula |
C28H33F2N7 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
6-[4-[2,2-bis(4-fluorophenyl)ethylamino]piperidin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H33F2N7/c1-3-15-31-26-34-27(32-16-4-2)36-28(35-26)37-17-13-24(14-18-37)33-19-25(20-5-9-22(29)10-6-20)21-7-11-23(30)12-8-21/h3-12,24-25,33H,1-2,13-19H2,(H2,31,32,34,35,36) |
InChI Key |
GERNFWKTMKWULM-UHFFFAOYSA-N |
SMILES |
C=CCNC1=NC(=NC(=N1)N2CCC(CC2)NCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)N2CCC(CC2)NCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |
Appearance |
Solid powder |
140945-01-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(4-(2,2-di(4-fluorophenyl)ethylamino)-1-piperidinyl)-N,N'-di-2-propenyl-1,3,5-triazine-2,4-diamine S 9788 S-9788 S9788 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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